molecular formula C13H11ClN2O2 B1268446 N-(2-Amino-4-chlorophenyl)anthranilic acid CAS No. 67990-66-3

N-(2-Amino-4-chlorophenyl)anthranilic acid

Cat. No. B1268446
CAS RN: 67990-66-3
M. Wt: 262.69 g/mol
InChI Key: HMVPMZFEYCGSTC-UHFFFAOYSA-N
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Patent
US07737136B2

Procedure details

To a solution of 2-[(4-chloro-2-nitrophenyl)amino]benzoic acid (12.8 g, 43.7 mmol) in ethyl acetate (300 mL) was added platinum on sulfide coal 5%. The reaction mixture was hydrogenated at 2 bar for 5 h. After filtration through dicalite, washing with ethyl acetate and removal of the solvent under reduced pressure the title compound (11.8 g, 100%) was obtained.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=2[C:11]([OH:13])=[O:12])=[C:4]([N+:18]([O-])=O)[CH:3]=1>C(OCC)(=O)C.[Pt]>[NH2:18][C:4]1[CH:3]=[C:2]([Cl:1])[CH:7]=[CH:6][C:5]=1[NH:8][C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)NC1=C(C(=O)O)C=CC=C1)[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration through dicalite
WASH
Type
WASH
Details
washing with ethyl acetate and removal of the solvent under reduced pressure the title compound (11.8 g, 100%)
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
NC1=C(C=CC(=C1)Cl)NC1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.